molecular formula C12H15IN2O3 B15241329 tert-Butyl 8-iodo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate CAS No. 1198108-42-7

tert-Butyl 8-iodo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate

Cat. No.: B15241329
CAS No.: 1198108-42-7
M. Wt: 362.16 g/mol
InChI Key: FHANMMQZJJAYSF-UHFFFAOYSA-N
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Description

tert-Butyl 8-iodo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate is a complex organic compound with a unique structure that includes an iodinated pyrido-oxazine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

The synthesis of tert-Butyl 8-iodo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the pyrido-oxazine ring followed by iodination and tert-butyl esterification. The reaction conditions often involve the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

tert-Butyl 8-iodo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to remove the iodine atom or reduce other functional groups.

    Substitution: The iodine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 8-iodo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying biological pathways and mechanisms.

    Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-Butyl 8-iodo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

tert-Butyl 8-iodo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl 7-iodo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate: Similar structure but with different iodination position.

    tert-Butyl 5-iodo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate: Another isomer with a different iodination position

Properties

CAS No.

1198108-42-7

Molecular Formula

C12H15IN2O3

Molecular Weight

362.16 g/mol

IUPAC Name

tert-butyl 8-iodo-2,3-dihydropyrido[3,4-b][1,4]oxazine-1-carboxylate

InChI

InChI=1S/C12H15IN2O3/c1-12(2,3)18-11(16)15-4-5-17-9-7-14-6-8(13)10(9)15/h6-7H,4-5H2,1-3H3

InChI Key

FHANMMQZJJAYSF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2=CN=CC(=C21)I

Origin of Product

United States

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